Fidarestat

Vue d'ensemble

Description

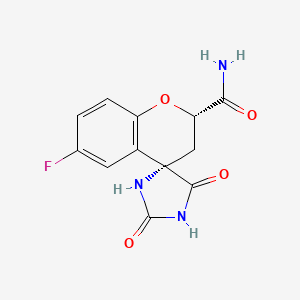

Le Fidarestat est un puissant inhibiteur de l'aldose réductase qui a été étudié pour le traitement de la neuropathie diabétique. Il est connu pour sa capacité à inhiber l'enzyme aldose réductase, qui joue un rôle important dans la voie du polyol. Cette voie est impliquée dans le développement de diverses complications diabétiques, notamment la neuropathie, la rétinopathie et la néphropathie .

Applications De Recherche Scientifique

Fidarestat has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. It has shown promise in reducing retinal oxidative stress and vascular endothelial growth factor overexpression, thereby preventing retinopathy . Additionally, this compound has been investigated for its ability to improve nerve conduction and alleviate subjective symptoms of diabetic neuropathy, such as numbness and spontaneous pain .

Mécanisme D'action

Target of Action

Fidarestat primarily targets two enzymes: Aldo-keto reductase family 1 member B10 and Aldose reductase . These enzymes play a crucial role in the sorbitol pathway, which is implicated in the pathogenesis of diabetic complications .

Mode of Action

This compound acts as an inhibitor of the Aldo-keto reductase family 1 member B10 and Aldose reductase enzymes . By inhibiting these enzymes, this compound prevents the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sorbitol pathway . This pathway is involved in glucose metabolism, where aldose reductase converts glucose to sorbitol. Excessive activity of this pathway, leading to an accumulation of sorbitol, has been linked to various diabetic complications. This compound’s inhibition of aldose reductase helps to prevent this accumulation, thereby mitigating the associated complications .

Pharmacokinetics

In healthy volunteers, oral doses of this compound (15 and 30mg) had terminal half-life values of 1.71 and 1.64 hours, respectively . This compound reached its peak plasma concentrations of 191 and 426 μg/L at 1.3 and 0.9 hours, respectively .

Result of Action

This compound’s action results in significant molecular and cellular effects. It has been shown to prevent retinal oxidative stress and overexpression of vascular endothelial growth factor (VEGF) in diabetic rats . In addition, this compound has been found to promote the glycolysis of natural killer (NK) cells, enhancing their killing activity against hepatocellular carcinoma cells .

Action Environment

The efficacy of this compound can be influenced by various environmental factors, including the presence of high glucose levels. For instance, this compound has been shown to correct hyperglycemia-induced increase in reactive oxygen species in retinal endothelial cells . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

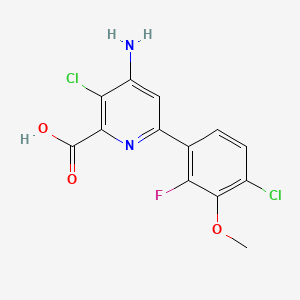

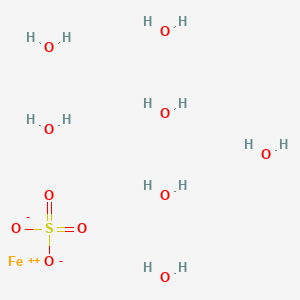

Le Fidarestat peut être synthétisé en utilisant du fluorophénol et du maléimide comme matières premières initiales de la réaction. La synthèse implique une réaction d'addition, suivie d'une cyclisation et d'autres étapes pour former le produit final . Les conditions de réaction sont généralement douces, évitant l'utilisation de réactifs hautement toxiques tels que le cyanure de sodium et de réactifs corrosifs forts comme l'acide trifluoroacétique .

Méthodes de production industrielle

La production industrielle du this compound implique l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Le processus est conçu pour être évolutif et rentable, le rendant adapté à la production à grande échelle. L'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) garantit la qualité et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

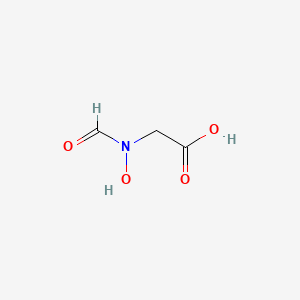

Le Fidarestat subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la photolyse. Il est stable dans des conditions photolytiques et thermiques mais se dégrade considérablement dans des conditions de stress hydrolytique (basique, acide et neutre) et oxydatif .

Réactifs et conditions courants

Hydrolyse : Conditions acides, basiques et neutres

Oxydation : Agents oxydants tels que le peroxyde d'hydrogène

Photolyse : Exposition à la lumière

Principaux produits formés

Les produits de dégradation du this compound dans ces conditions ont été caractérisés par spectrométrie de masse en tandem à temps de vol quadripolaire à chromatographie liquide (LC-QTOF-MS-MS). Un total de cinq nouveaux produits de dégradation ont été identifiés et caractérisés .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement des complications diabétiques. Il s'est montré prometteur pour réduire le stress oxydatif rétinien et la surexpression du facteur de croissance endothélial vasculaire, prévenant ainsi la rétinopathie . De plus, le this compound a été étudié pour sa capacité à améliorer la conduction nerveuse et à soulager les symptômes subjectifs de la neuropathie diabétique, tels que l'engourdissement et la douleur spontanée .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme aldose réductase, qui est impliquée dans la voie du polyol. En bloquant cette enzyme, le this compound empêche l'accumulation de sorbitol dans les tissus, réduisant ainsi le stress osmotique et prévenant les dommages cellulaires. Ce mécanisme est particulièrement bénéfique chez les patients diabétiques, car il contribue à atténuer la progression de la neuropathie et d'autres complications .

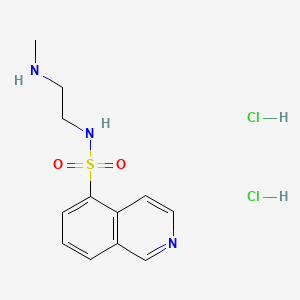

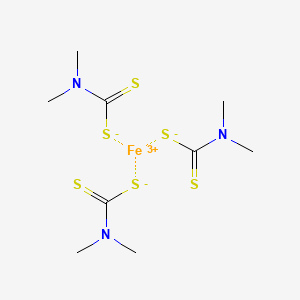

Comparaison Avec Des Composés Similaires

Le Fidarestat est comparé à d'autres inhibiteurs de l'aldose réductase tels que l'épalrestat et le ranirestat. Bien que tous ces composés partagent un mécanisme d'action similaire, le this compound est réputé pour sa puissance plus élevée et sa durée d'action plus longue . De plus, le this compound a montré une meilleure affinité de liaison à l'aldose réductase par rapport à ses stéréoisomères, ce qui en fait un inhibiteur plus efficace .

Composés similaires

- Épalrestat

- Ranirestat

- Zopolrestat

Les caractéristiques structurales uniques du this compound et sa supériorité en termes d'affinité de liaison en font un candidat prometteur pour le traitement des complications diabétiques.

Propriétés

IUPAC Name |

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPEIZFCHNLKK-UFBFGSQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046654 | |

| Record name | Fidarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136087-85-9 | |

| Record name | Fidarestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136087-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fidarestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fidarestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fidarestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIDARESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

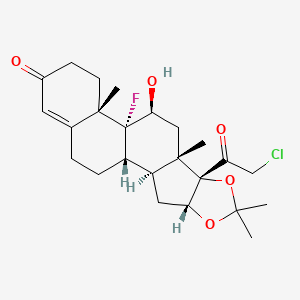

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)